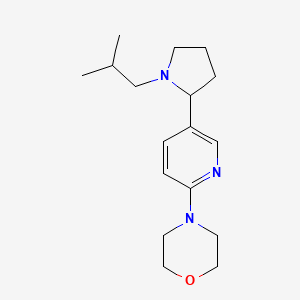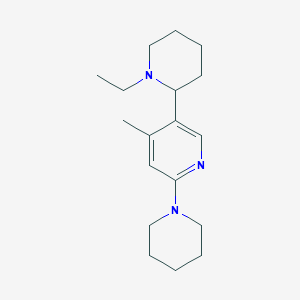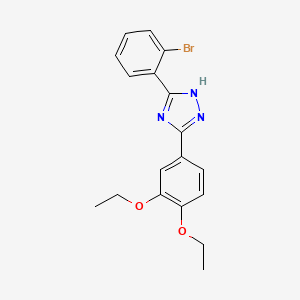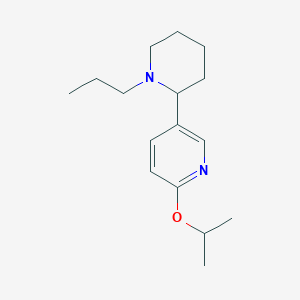
4-(5-(1-Isobutylpyrrolidin-2-yl)pyridin-2-yl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(5-(1-Isobutylpyrrolidin-2-yl)pyridin-2-yl)morpholine is a complex organic compound with the molecular formula C17H27N3O and a molecular weight of 289.4 g/mol . This compound is characterized by its unique structure, which includes a pyrrolidine ring, a pyridine ring, and a morpholine ring. It is primarily used in research and development, particularly in the fields of medicinal chemistry and pharmacology.
Méthodes De Préparation
The synthesis of 4-(5-(1-Isobutylpyrrolidin-2-yl)pyridin-2-yl)morpholine involves several steps, typically starting with the preparation of the pyrrolidine and pyridine intermediates. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using automated reactors and purification processes to achieve high purity and yield .
Analyse Des Réactions Chimiques
4-(5-(1-Isobutylpyrrolidin-2-yl)pyridin-2-yl)morpholine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine ring, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
4-(5-(1-Isobutylpyrrolidin-2-yl)pyridin-2-yl)morpholine has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry and for the development of new synthetic methodologies.
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for other chemical compounds.
Mécanisme D'action
The mechanism of action of 4-(5-(1-Isobutylpyrrolidin-2-yl)pyridin-2-yl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
4-(5-(1-Isobutylpyrrolidin-2-yl)pyridin-2-yl)morpholine can be compared with other similar compounds, such as:
4-(6-Fluoro-4-(5-isopropoxy-1H-indazol-3-yl)pyridin-2-yl)morpholine: This compound has a similar structure but includes a fluorine atom and an isopropoxy group, which can alter its biological activity.
4-[5-(1-Isobutyl-pyrrolidin-2-yl)-pyridin-2-yl]-morpholine: This compound is structurally similar but may have different substituents on the pyrrolidine or pyridine rings.
Propriétés
Formule moléculaire |
C17H27N3O |
|---|---|
Poids moléculaire |
289.4 g/mol |
Nom IUPAC |
4-[5-[1-(2-methylpropyl)pyrrolidin-2-yl]pyridin-2-yl]morpholine |
InChI |
InChI=1S/C17H27N3O/c1-14(2)13-20-7-3-4-16(20)15-5-6-17(18-12-15)19-8-10-21-11-9-19/h5-6,12,14,16H,3-4,7-11,13H2,1-2H3 |
Clé InChI |
CYWNRTMOAODLSW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CN1CCCC1C2=CN=C(C=C2)N3CCOCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(6-(2,5-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-2-methylpropan-1-amine](/img/structure/B11796304.png)








![Propyl2-(3-bromophenyl)-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B11796349.png)




